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The quest for natural, non-caloric sweeteners has positioned stevia (Stevia rebaudiana) and its
constituent steviol glycosides at the forefront of the food and pharmaceutical industries.
However, the inherent bitterness and lingering aftertaste of major steviol glycosides like
stevioside and rebaudioside A have limited their widespread application. Enzymatic
modification has emerged as a powerful technology to overcome these sensory drawbacks,
yielding novel steviol glycosides with superior taste profiles that closely mimic sucrose. This
technical guide provides a comprehensive overview of the core enzymatic modification
processes, detailed experimental protocols, and quantitative data to support research and
development in this field.

Introduction to Enzymatic Modification of Steviol
Glycosides

Enzymatic modification of stevia powder primarily involves the strategic addition of glucose
moieties to the steviol backbone at the C13 and C19 positions.[1] This process, known as
transglycosylation, is catalyzed by specific enzymes that transfer glucose units from a donor
substrate, such as starch or sucrose, to the steviol glycoside acceptor molecule.[1][2] The
resulting glucosylated steviol glycosides exhibit reduced bitterness and a more desirable
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sweetness profile.[3][4] The two principal classes of enzymes employed in this process are
Cyclodextrin Glucanotransferases (CGTases) and UDP-glucosyltransferases (UGTs).[1][5]

Key Enzymes and Their Mechanisms
Cyclodextrin Glucanotransferases (CGTases)

CGTases (EC 2.4.1.19) are microbial amylolytic enzymes that catalyze the transfer of a-(1,4)-
linked glucose units from starch to acceptor molecules.[2][3] This process can lead to the
addition of multiple glucose units, forming a glucose chain on the steviol glycoside.[6] The
number and position of these added glucose units significantly influence the final taste profile.
[3] While effective in improving taste, CGTase-mediated reactions can produce a complex
mixture of products with varying degrees of glucosylation.[7] Some research has shown that 3-
amylase can be used to shorten the long glucose chains, thereby improving product quality.[6]

UDP-glucosyltransferases (UGTS)

UGTs (EC 2.4.1.17) are highly specific enzymes that transfer a single glucose unit from an
activated sugar donor, typically UDP-glucose, to the steviol glycoside.[8][9] This high degree of
specificity allows for the targeted synthesis of desirable steviol glycosides, such as
Rebaudioside D (Reb D) and Rebaudioside M (Reb M), which are known for their superior
sweetness and clean taste profile.[8][10] The production of Reb M, for example, can be
achieved by the enzymatic modification of Rebaudioside A or D using UGTs in the presence of
sucrose and UDP.[11][12] The European Food Safety Authority (EFSA) has concluded that Reb
M produced through enzymatic modification is not a safety concern.[13][14]

Other Modifying Enzymes

Other enzymes, such as (-galactosidase and (-glucosidase, have also been explored for the
modification of steviol glycosides.[15][16] For instance, (-galactosidase from Kluyveromyces
lactis has been shown to specifically hydrolyze the glycosyl ester linkage of stevioside to
produce steviolbioside.[15]

Quantitative Data on Enzymatic Modifications

The efficiency of enzymatic modification is a critical factor for industrial applications. The
following tables summarize key quantitative data from various studies.
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Experimental Protocols
General Workflow for Enzymatic Modification of Stevia

The following diagram illustrates a general workflow for the enzymatic modification of stevia
powder, from substrate preparation to final product analysis.
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Caption: General experimental workflow for enzymatic modification.

Detailed Protocol for CGTase-Mediated
Transglycosylation

This protocol is based on the efficient conversion of stevioside and rebaudioside A using
CGTase-13.[17][18]

Materials:
» Steviol glycoside powder (e.g., Stevioside or Rebaudioside A)

e Soluble starch (glycosyl donor)

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b15541331?utm_src=pdf-body
https://www.benchchem.com/product/b15541331?utm_src=pdf-body
https://www.benchchem.com/product/b15541331?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/36770912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919944/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

CGTase-13 enzyme solution

Phosphate buffer (e.g., 0.05 M, pH 7.0)

Heating and stirring apparatus

HPLC system for analysis
Procedure:
e Substrate Preparation: Prepare a 10 g/L solution of steviol glycoside in the phosphate buffer.

e Glycosyl Donor Preparation: Prepare a 50 g/L solution of soluble starch in the phosphate
buffer.

o Reaction Setup: In a reaction vessel, combine the steviol glycoside solution and the soluble
starch solution.

o Enzyme Addition: Add the CGTase-13 enzyme solution to the reaction mixture.

 Incubation: Incubate the reaction mixture at a controlled temperature, typically below 40°C,
with continuous stirring for a predetermined duration (e.g., several hours).[17]

e Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling
for 10 minutes).

e Analysis: Analyze the reaction products using HPLC to determine the conversion rate.

Detailed Protocol for UGT-Mediated Synthesis of
Rebaudioside M

This protocol outlines the synthesis of Reb M from Reb A, catalyzed by UGTs.[11][12]
Materials:
e Rebaudioside A (substrate)

e Sucrose (glycosyl donor)
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Uridine Diphosphate (UDP)

UDP-glucosyltransferase (UGT) enzyme mixture

Sucrose synthase

Phosphate buffer (e.g., 0.05 M, pH 7.0)

Dimethyl sulfoxide (DMSO) (optional, for solubility)

Stirred-tank reactor or similar vessel

Macroporous adsorbent resin for purification

Ethanol for crystallization

Procedure:

Substrate Solution: Prepare a solution of Rebaudioside A (e.g., >10 g/L) in the phosphate
buffer. DMSO (3-5% v/v) can be added to aid solubilization.[11]

Reaction Mixture: In the reactor, add the Reb A solution, sucrose, and UDP.

Enzyme Addition: Add the mixture of UGT and sucrose synthase enzymes, or recombinant
cells containing these enzymes.

Reaction Conditions: Maintain the reaction at a temperature between 20-60°C and a pH of
5.0-9.0 with stirring.[11]

Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing
them by HPLC.

Purification: After the reaction, centrifuge the solution to remove any solids. Pass the
supernatant through a macroporous adsorbent resin to separate the Reb M.

Crystallization: Crystallize the purified Reb M from an aqueous ethanol solution to obtain a
high-purity product.
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Analytical Techniques for Modified Steviol
Glycosides

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the
separation and quantification of steviol glycosides and their modified products.[19][20][21]

Typical HPLC Method

¢ Column: Reversed-phase C18 or specialized columns like amino or HILIC are commonly
used.[19][22]

+ Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., phosphate or
formate buffer) is typically employed.[20][22]

¢ Detection: UV detection at around 210 nm is standard.[20] Evaporative Light Scattering
Detection (ELSD) or Mass Spectrometry (MS) can also be used for improved sensitivity and
identification.[20]

Atypical HPLC method for steviol glycosides might involve a mobile phase of acetonitrile and
sodium phosphate buffer (e.g., 32:68 v/v) at a controlled temperature (e.g., 40°C).[21]

Signaling Pathways and Logical Relationships

The primary goal of enzymatic modification is to alter the taste profile of steviol glycosides. This
is achieved by modifying the interaction of these molecules with taste receptors on the tongue.
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Caption: Logical relationship of enzymatic modification to taste perception.

The addition of glucose units alters the three-dimensional structure of the steviol glycoside,
which in turn modifies its binding affinity to sweet and bitter taste receptors.[23] This results in a
perceived reduction in bitterness and an enhancement of the desired sweet taste.

Conclusion
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Enzymatic modification represents a pivotal technology in the evolution of stevia-based
sweeteners. By leveraging enzymes like CGTases and UGTSs, it is possible to produce novel
steviol glycosides with significantly improved sensory properties. This guide provides the
foundational technical knowledge, including quantitative data and detailed experimental
protocols, to empower researchers and developers in harnessing the full potential of enzymatic
modification for creating the next generation of high-quality, natural sweeteners. Continued
research into novel enzymes and process optimization will undoubtedly further refine the taste
and commercial viability of enzymatically modified stevia products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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